molecular formula C16H13N5O B2943594 N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide CAS No. 2034474-24-1

N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide

Cat. No. B2943594
CAS RN: 2034474-24-1
M. Wt: 291.314
InChI Key: QYURIAQZNCJAMF-UHFFFAOYSA-N
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Description

“N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide” is a pyrazinamide analogue. Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis . Pyrazinamide and its analogues have been proven important scaffold in perfumeries, food industries and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazinamide analogues have been described above. The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .

Scientific Research Applications

Synthesis and Structural Analysis

N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide, due to its structural complexity, is a focus in the synthesis of complex compounds. For instance, it has been involved in the synthesis of copper complexes, revealing its ability to form mononuclear complexes with metals such as copper (II) perchlorate. This process highlights its potential in creating new materials with unique properties, useful for various scientific applications (Wang, 2020).

Antimycobacterial and Antitumor Activities

Research on derivatives of pyrazine-2-carboxamide, including those structurally related to this compound, has shown promising antimycobacterial and antitumor activities. These compounds exhibit potential as therapeutic agents against tuberculosis and various cancer cell lines. The exploration of these derivatives highlights the broader pharmacological relevance of the core structure of this compound in designing drugs with specific biological activities (Zítko et al., 2018).

Corrosion Inhibition

In the field of materials science, derivatives of pyrazine-2-carboxamide have been studied for their ability to act as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, including those structurally related to this compound, form protective layers on the metal surface, significantly reducing corrosion rates. This application is crucial for extending the lifespan of metal structures and components in corrosive environments (Erami et al., 2019).

Electronic and Optical Applications

The structural features of this compound make it a candidate for the synthesis of materials with specific electronic and optical properties. Studies have focused on the development of compounds for nonlinear optical (NLO) applications, demonstrating the potential of pyrazine-2-carboxamide derivatives in creating materials that could be used in photonic and optoelectronic technologies (Ahmad et al., 2021).

Mechanism of Action

Target of Action

The primary target of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound is a derivative of Pyrazinamide, a first-line antitubercular drug . It is highly specific and active only against Mycobacterium tuberculosis .

Mode of Action

N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide, like Pyrazinamide, gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interaction disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting FAS I, it disrupts the production of new fatty acids, which are essential components of the bacterial cell wall . This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Pyrazinamide, the parent compound, is known to have a bioavailability of over 90%, is metabolized in the liver, and has an elimination half-life of 9 to 10 hours . It is reasonable to assume that N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide may have similar ADME properties.

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting the synthesis of new fatty acids, it weakens the bacterial cell wall, leading to the death of the bacteria .

Action Environment

The action of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide, like Pyrazinamide, is pH-dependent . The drug is active only at a slightly acidic pH, which is the environment within the phagosomes where Mycobacterium tuberculosis resides . This pH-dependent activity makes it particularly effective against dormant, slow-replicating mycobacteria .

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(14-11-18-8-9-19-14)21-10-13-2-1-5-20-15(13)12-3-6-17-7-4-12/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYURIAQZNCJAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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